

# Unraveling Kigamicin D: A Technical Guide to its Chemical Structure and Elucidation

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For Researchers, Scientists, and Drug Development Professionals

**Kigamicin D**, a potent antitumor antibiotic, has garnered significant interest within the scientific community for its unique mode of action, particularly its selective cytotoxicity towards cancer cells under nutrient-starved conditions. This technical guide provides an in-depth exploration of the chemical architecture of **Kigamicin D**, detailing the spectroscopic journey and experimental methodologies that led to its structural elucidation.

### **Core Chemical Structure**

**Kigamicin D** (C<sub>48</sub>H<sub>59</sub>NO<sub>19</sub>) is a complex glycosidic natural product isolated from the fermentation broth of the actinomycete Amycolatopsis sp. ML630-mF1.[1] Its structure is characterized by a novel, highly rigid, fused octacyclic aglycone linked to a trisaccharide chain. [2] The aglycone core is a heptacyclic system containing an oxazolidine ring, a feature that contributes to its unique three-dimensional conformation. The sugar moiety is composed of two molecules of D-oleandrose and one molecule of D-amicetose. The absolute stereochemistry of **Kigamicin D** has been unequivocally determined through a combination of X-ray crystallographic analysis of its derivatives and chemical degradation studies.

## **Spectroscopic Data for Structural Elucidation**

The determination of **Kigamicin D**'s intricate structure was a result of comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass



Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Kigamicin D Aglycone (in CDCl₃)



Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, mult., J in Hz)
1	168.5	-
2	108.2	6.85 (s)
3	145.1	-
4	118.9	-
4a	130.2	-
5	28.5	2.15 (m), 1.98 (m)
6	68.2	4.25 (dd, 10.5, 4.5)
6a	45.1	2.88 (m)
7	25.3	1.85 (m), 1.65 (m)
8	29.8	1.75 (m), 1.55 (m)
9	135.8	-
10	78.5	5.10 (d, 8.0)
11	35.2	2.95 (m)
12	128.7	7.20 (d, 8.5)
13	115.4	6.90 (d, 8.5)
14	155.6	-
14a	105.3	-
15	175.4	-
16	95.8	5.80 (s)
17	162.1	-
18	102.1	-
19	148.9	-
20	120.3	7.10 (s)



21	138.2	-
N-CH <sub>2</sub>	52.5	3.85 (t, 6.0)
O-CH <sub>2</sub>	65.8	4.15 (t, 6.0)
C=O	182.3	-

Physicochemical Properties of Kigamicin D

Property	Value
Molecular Formula	C48H59NO19
Molecular Weight	953.97 g/mol
Appearance	Yellow Powder
UV λmax (MeOH) nm (ε)	238 (45,000), 275 (28,000), 430 (8,000)
IR (KBr) νmax cm <sup>-1</sup>	3450, 1720, 1650, 1600, 1250, 1080
Mass Spectrometry (ESI-MS)	m/z 954.37 [M+H]+, 976.35 [M+Na]+

# **Experimental Protocols for Structure Elucidation**

The elucidation of **Kigamicin D**'s structure involved a meticulous series of experimental procedures, from isolation to detailed spectroscopic analysis.

## **Isolation and Purification of Kigamicin D**

- Fermentation: Amycolatopsis sp. ML630-mF1 was cultured in a suitable production medium under aerobic conditions.
- Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was then extracted with an organic solvent such as ethyl acetate.
- Preliminary Purification: The crude extract was concentrated and subjected to silica gel column chromatography using a step-gradient of chloroform and methanol to afford several fractions.



- Fractionation: Active fractions showing anti-austerity activity were further purified by Sephadex LH-20 column chromatography.
- Final Purification: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **Kigamicin D**.

## **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, DEPT, COSY, HSQC, and HMBC NMR spectra were recorded on a 500 MHz spectrometer in CDCl<sub>3</sub>. Chemical shifts are reported in ppm relative to the solvent signal.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
- UV and IR Spectroscopy: UV spectra were recorded on a spectrophotometer in methanol. IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

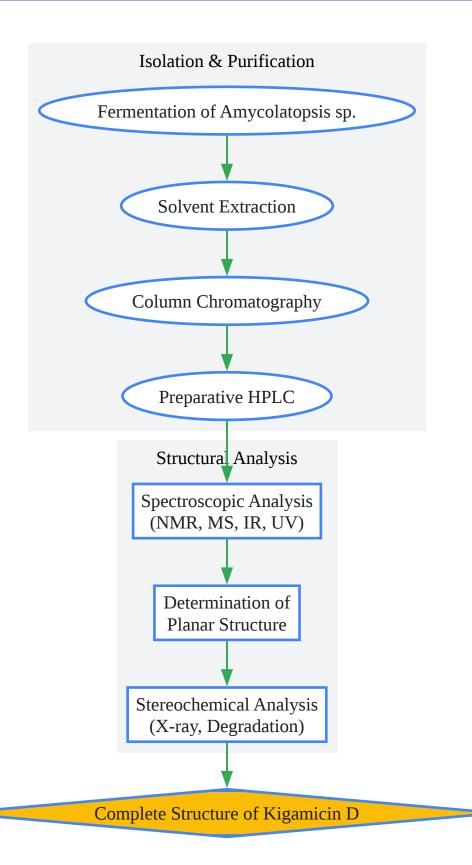
## **Determination of Absolute Stereochemistry**

The absolute configuration of the aglycone was determined by X-ray crystallographic analysis of a suitable crystalline derivative. The stereochemistry of the sugar moieties was determined by acidic hydrolysis of **Kigamicin D**, followed by derivatization of the liberated sugars and comparison of their retention times on a chiral GC column with those of authentic standards.

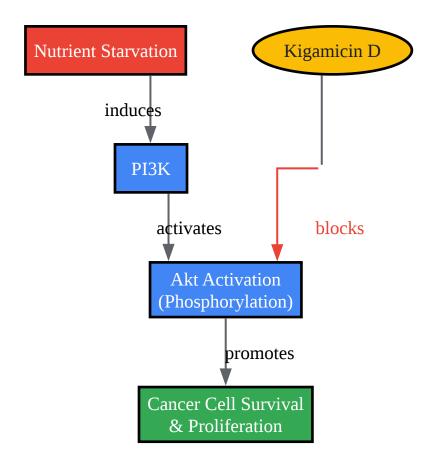
## Visualizing the Path to Discovery

The logical workflow of **Kigamicin D**'s structure elucidation and its proposed mechanism of action are illustrated in the following diagrams.









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#### References

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